molecular formula C20H22N4O2S B305298 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B305298
M. Wt: 382.5 g/mol
InChI Key: HDOVVBCKMHAUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, also known as EPTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPTA belongs to the class of triazole compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exerts its antimicrobial and antifungal effects by inhibiting the activity of key enzymes involved in the biosynthesis of cell wall components. In addition, 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In addition, 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been found to have good bioavailability and pharmacokinetic properties, indicating that it can be administered orally or intravenously. 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has also been shown to have a long half-life, which may contribute to its efficacy as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is its broad-spectrum antimicrobial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. In addition, 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to be effective against multidrug-resistant strains of bacteria and fungi, which is a major advantage in the development of new antibiotics.
However, one of the limitations of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is its limited solubility in water, which may affect its efficacy in certain applications. In addition, further studies are needed to fully understand the mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and to determine its potential side effects.

Future Directions

There are several future directions for the study of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One area of research is the development of new antibiotics based on 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and other triazole compounds. Another area of research is the investigation of the potential anticancer properties of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and its derivatives. In addition, further studies are needed to determine the safety and efficacy of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in animal models and clinical trials. Finally, the development of new methods for the synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and its derivatives may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. The yield of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide obtained through this method is high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. In particular, 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been found to be effective against multidrug-resistant bacteria and fungi, making it a promising candidate for the development of new antibiotics. 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.

properties

Product Name

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-3-24-18(13-26-16-10-5-4-6-11-16)22-23-20(24)27-14-19(25)21-17-12-8-7-9-15(17)2/h4-12H,3,13-14H2,1-2H3,(H,21,25)

InChI Key

HDOVVBCKMHAUGU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)COC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)COC3=CC=CC=C3

Origin of Product

United States

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